molecular formula C12H20N4O6 B1407352 tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate CAS No. 1965304-61-3

tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate

Cat. No.: B1407352
CAS No.: 1965304-61-3
M. Wt: 316.31 g/mol
InChI Key: VQOTXRDCJXLTAE-UHFFFAOYSA-N
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Description

Tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate is a useful research compound. Its molecular formula is C12H20N4O6 and its molecular weight is 316.31 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C12H20N4O6, and it has a molecular weight of 316.31 g/mol. This compound is notable for its structural features that may contribute to its pharmacological properties.

The IUPAC name for this compound is tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate; oxalic acid. The compound is generally available in a purity of approximately 95% and is utilized in various research applications, particularly in the fields of medicinal chemistry and pharmacology .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research suggests that compounds with pyrazole moieties often exhibit significant interactions with enzymes and receptors involved in various metabolic pathways, potentially leading to anti-inflammatory or anticancer effects.

Anticancer Potential

Recent studies have indicated that pyrazole derivatives can act as effective agents against cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound in this context remains to be fully elucidated, but preliminary data suggest it may enhance the cytotoxicity of chemotherapeutic agents under hypoxic conditions typical of tumor microenvironments .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole-based compounds have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The specific inhibitory activity of this compound on COX enzymes warrants further investigation, as it could lead to the development of new anti-inflammatory medications.

Case Studies

Several case studies have explored the biological effects of similar pyrazole derivatives:

  • Study on Apoptosis Induction : A study demonstrated that a related pyrazole compound significantly increased apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that this compound may possess similar properties .
  • Inflammation Model : In an animal model, another pyrazole derivative reduced inflammation markers significantly when administered prior to an inflammatory stimulus. This provides a basis for hypothesizing that this compound could exhibit comparable anti-inflammatory effects .

Research Findings

Research findings indicate that the biological activity of this compound is promising but requires extensive validation through clinical trials and further laboratory studies.

Property Details
Molecular FormulaC12H20N4O6
Molecular Weight316.31 g/mol
Purity95%
Potential ActivitiesAnticancer, Anti-inflammatory
MechanismApoptosis induction, COX inhibition

Properties

IUPAC Name

tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2.C2H2O4/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14;3-1(4)2(5)6/h6-7H,4-5,11H2,1-3H3,(H,12,15);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOTXRDCJXLTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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